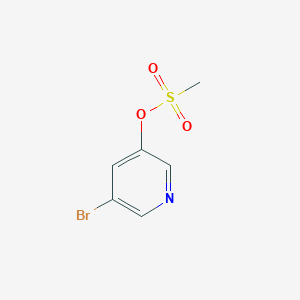

(5-bromopyridin-3-yl) methanesulfonate

Description

BenchChem offers high-quality (5-bromopyridin-3-yl) methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromopyridin-3-yl) methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6BrNO3S |

|---|---|

Molecular Weight |

252.09 g/mol |

IUPAC Name |

(5-bromopyridin-3-yl) methanesulfonate |

InChI |

InChI=1S/C6H6BrNO3S/c1-12(9,10)11-6-2-5(7)3-8-4-6/h2-4H,1H3 |

InChI Key |

YOJQSUCORITJSU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC(=CN=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

(5-Bromopyridin-3-yl) Methanesulfonate: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: Strategic Utility of a Versatile Building Block

Physicochemical Properties and Structural Data

A comprehensive understanding of a compound's properties is fundamental to its application. Below is a table summarizing the key physicochemical data for the precursor alcohol and the expected properties of the target mesylate.

| Property | (5-bromopyridin-3-yl)methanol | (5-bromopyridin-3-yl) methanesulfonate (Predicted) |

| CAS Number | 37669-64-0 | Not Available |

| Molecular Formula | C6H6BrNO | C7H8BrNO3S |

| Molecular Weight | 188.02 g/mol [2] | 266.11 g/mol |

| Appearance | Liquid[1] | Expected to be a solid or oil |

| Solubility | Soluble in organic solvents | Soluble in organic solvents like THF, DCM |

| Purity | Typically >97%[1] | Dependent on synthesis and purification |

Synthesis and Reaction Mechanism

The synthesis of (5-bromopyridin-3-yl) methanesulfonate is a standard procedure in organic chemistry, involving the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.[3][4]

Experimental Protocol: Synthesis of (5-bromopyridin-3-yl) methanesulfonate

-

Dissolution: Dissolve (5-bromopyridin-3-yl)methanol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the reaction mixture.

-

Mesylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The underlying mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of methanesulfonyl chloride, followed by elimination of a chloride ion. The base serves to neutralize the hydrochloric acid generated during the reaction.

Caption: Synthesis of (5-bromopyridin-3-yl) methanesulfonate.

The Role of the Mesylate Group in Drug Discovery

The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the resulting anion.[3][4] This property is extensively leveraged in drug discovery for several key transformations.

Nucleophilic Substitution Reactions

(5-Bromopyridin-3-yl) methanesulfonate can readily react with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functionalities onto the pyridine ring. This is a cornerstone of structure-activity relationship (SAR) studies.

Caption: General scheme for nucleophilic substitution.

The Strategic Importance of the Bromopyridine Moiety

The 5-bromopyridine core offers a versatile scaffold for further chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at a specific position on the pyridine ring, which is crucial for optimizing a drug candidate's properties.

Common Cross-Coupling Reactions

-

Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.

These reactions enable the exploration of a vast chemical space, aiding in the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.[5][6]

Applications in Drug Development Programs

The (5-bromopyridin-3-yl)methyl moiety is a structural component found in a variety of biologically active molecules. The ability to easily derivatize this core structure makes it a valuable intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The strategic placement of the bromine atom allows for late-stage diversification, a key strategy in modern drug discovery.

Safety and Handling

Methanesulfonyl chloride is corrosive and a lachrymator; therefore, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Mesylate esters, particularly those of short-chain alcohols, can be genotoxic and should be handled with care.[7] While the target compound is a larger molecule, it is prudent to treat it as a potentially hazardous substance.

Conclusion

(5-Bromopyridin-3-yl) methanesulfonate represents a powerful and versatile intermediate for drug discovery and development. Its dual reactivity, stemming from the mesylate leaving group and the bromopyridine core, provides chemists with a flexible platform for the synthesis of diverse compound libraries. A thorough understanding of its synthesis, reactivity, and strategic applications is essential for any researcher aiming to leverage this valuable building block in the quest for novel therapeutics.

References

-

Mesylate - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

- Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 1-8. doi:10.1016/j.yrtph.2006.02.003

-

Mesylate - Grokipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Kansy, M., & Caron, G. (2020). New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities. ADMET and DMPK, 8(4), 227-230. [Link]

-

Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230. [Link]

Sources

- 1. (5-bromopyridin-3-yl)methanol | 37669-64-0 [sigmaaldrich.com]

- 2. 37669-64-0|5-Bromo-3-pyridinemethanol|BLD Pharm [bldpharm.com]

- 3. Mesylate - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities | ADMET and DMPK [pub.iapchem.org]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Mesylates: A Strategic Guide to 5-bromo-3-pyridyl mesylate and (5-bromopyridin-3-yl)methyl methanesulfonate

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the 5-bromopyridine scaffold is a cornerstone for building complex, biologically active molecules.[1] The functionalization of this core often relies on the strategic introduction of reactive groups. This guide provides an in-depth analysis of two critical, yet fundamentally different, building blocks: 5-bromo-3-pyridyl mesylate and (5-bromopyridin-3-yl)methyl methanesulfonate. While their names are similar, the single methylene spacer in the latter creates a profound divergence in their chemical reactivity and synthetic utility. This document serves as a senior application scientist's guide to understanding these differences, providing field-proven insights into their synthesis, comparative reactivity, and strategic deployment in drug discovery programs. We will dissect the causality behind experimental choices, present self-validating protocols, and offer clear guidance on selecting the appropriate reagent for the desired chemical transformation, whether it be a robust cross-coupling or a precise nucleophilic substitution.

Introduction: The Privileged Scaffold and the Power of a Methylene Spacer

The pyridine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs and demonstrating a remarkable capacity to interact with a wide range of biological targets.[1] Its utility is often expanded by installing functional handles that permit further elaboration. The bromine atom at the 5-position is a classic handle for palladium-catalyzed cross-coupling reactions, while a hydroxyl group can be converted into an excellent leaving group, such as a mesylate, to facilitate other transformations.[2][3]

This is where a critical choice emerges for the synthetic chemist, hinging on the precise placement of the mesyloxy group:

-

5-bromo-3-pyridyl mesylate: An aryl mesylate , where the sulfonate ester is directly attached to the sp²-hybridized carbon of the pyridine ring.

-

(5-bromopyridin-3-yl)methyl methanesulfonate: A benzylic-type mesylate , where the sulfonate ester is attached to an sp³-hybridized carbon, which is in turn bonded to the pyridine ring.

This seemingly subtle structural distinction—the presence or absence of a single CH₂ group—is the central theme of this guide. It fundamentally alters the electronic nature and reactivity of the C-O bond, dictating entirely different synthetic pathways. Understanding this difference is paramount to leveraging these reagents effectively and avoiding costly experimental missteps.

Chapter 1: The Core Chemical Distinction: Aryl vs. Benzylic-type Reactivity

The divergent reactivity of our two title compounds is rooted in the hybridization of the carbon atom bonded to the mesyloxy leaving group.[4]

-

Aryl Mesylates (e.g., 5-bromo-3-pyridyl mesylate): The mesyloxy group is attached to an sp² carbon of the aromatic ring. This C(sp²)-O bond is strong and resides within the plane of the ring. Consequently, it is highly resistant to standard nucleophilic substitution (SN2) reactions, which require backside attack. However, its electronic properties make it an excellent electrophile for oxidative addition into a low-valent metal center, such as Palladium(0), behaving as a "pseudo-halide."[5] This makes aryl mesylates prime candidates for cross-coupling chemistry.

-

Benzylic-type Mesylates (e.g., (5-bromopyridin-3-yl)methyl methanesulfonate): The mesyloxy group is attached to an sp³ carbon adjacent to the aromatic ring. This C(sp³)-O bond is a standard single bond, and the carbon is readily accessible to nucleophiles. This "benzylic" position is highly activated towards SN2 displacement because the transition state is stabilized by the adjacent π-system of the pyridine ring.[6] This makes benzylic mesylates highly susceptible to reaction with a wide range of nucleophiles.

Chapter 2: Synthesis and Experimental Protocols

The synthesis of both mesylates starts from their corresponding alcohols. The choice of base and reaction conditions is critical for achieving high yields and purity.

Protocol 1: Synthesis of 5-bromo-3-pyridyl mesylate

This protocol converts the phenolic hydroxyl group of 5-bromo-3-hydroxypyridine into a mesylate. The starting material is commercially available or can be synthesized from 3-amino-5-bromopyridine.[7][8]

-

Rationale: The reaction involves the nucleophilic attack of the hydroxyl group on methanesulfonyl chloride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the pyridine starting material and halt the reaction.[3][9] Dichloromethane (DCM) is a common solvent as it is relatively inert and allows for easy workup.

-

Step-by-Step Methodology:

-

To a stirred solution of 5-bromo-3-hydroxypyridine (1.0 eq.) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize the formation of potential side products.

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if necessary.

-

Protocol 2: Synthesis of (5-bromopyridin-3-yl)methyl methanesulfonate

This protocol transforms the primary alcohol of (5-bromopyridin-3-yl)methanol into the highly reactive benzylic-type mesylate.[10]

-

Rationale: The procedure is similar to Protocol 1, but extra care must be taken due to the higher reactivity of the product. The benzylic mesylate is more susceptible to decomposition and side reactions, so maintaining low temperatures throughout the process is critical. The starting material, (5-bromopyridin-3-yl)methanol, is commercially available.[11][12][13][14]

-

Step-by-Step Methodology:

-

Dissolve (5-bromopyridin-3-yl)methanol (1.0 eq.) in anhydrous THF (0.2 M) in a flask under a nitrogen atmosphere.[10]

-

Add triethylamine (1.5 eq.) to the solution.[10]

-

Cool the reaction slurry to -15 °C using an appropriate cooling bath (e.g., ice/salt).[10]

-

In a separate flask, prepare a solution of methanesulfonyl chloride (1.2 eq.) in THF.[10]

-

Add the methanesulfonyl chloride solution dropwise to the reaction mixture, maintaining the internal temperature below -5 °C.[10]

-

Stir the reaction for an additional 15-30 minutes at -15 °C after the addition is complete.[10] Monitor closely by TLC. Avoid extended reaction times to prevent degradation.

-

Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.[10]

-

Extract the mixture with ethyl acetate. The combined organic layers should be washed with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to afford the product, which should be used immediately in the next step if possible due to its limited stability.

-

Chapter 3: Comparative Reactivity and Strategic Applications

The strategic value of these two reagents lies in their mutually exclusive reactivity profiles, which opens distinct avenues for molecular elaboration.

Application I: Cross-Coupling with 5-bromo-3-pyridyl mesylate

The aryl mesylate group is a powerful tool for sequential cross-coupling reactions. Since its reactivity towards Pd(0) insertion can be differentiated from that of the bromide, a chemist can perform two separate, chemoselective coupling reactions on the same molecule. The Suzuki-Miyaura coupling is a paradigmatic example.[15]

-

Rationale: The Suzuki reaction forms a C-C bond between an organohalide or pseudo-halide and an organoboron species, catalyzed by a palladium complex.[15][16] The base (e.g., K₃PO₄) is crucial for the transmetalation step of the catalytic cycle.[17] The choice of solvent (e.g., dioxane/water) and ligand determines the efficiency of the catalyst.[16]

-

Workflow: Suzuki Coupling of an Aryl Mesylate

-

In a Schlenk flask, combine 5-bromo-3-pyridyl mesylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).[16]

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).[16]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[16]

-

Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.[16]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 5-bromo-3-arylpyridine product. The remaining bromine can then be used for a second, different coupling reaction.

-

Application II: Nucleophilic Substitution on (5-bromopyridin-3-yl)methyl methanesulfonate

This reagent is an exceptional electrophile for SN2 reactions, allowing for the direct introduction of a wide variety of nucleophiles at the benzylic position.

-

Rationale: The mesylate is an excellent leaving group, and the benzylic carbon is highly activated for backside attack.[3] This reaction is often rapid and high-yielding. Common nucleophiles include amines, azides, cyanides, and thiolates. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation but not the nucleophile, increasing its effective reactivity.

-

Workflow: SN2 Amination of a Benzylic-type Mesylate

-

Dissolve the nucleophile, for example, a primary or secondary amine (1.1 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous acetonitrile (0.2 M).

-

To this solution, add a freshly prepared solution of (5-bromopyridin-3-yl)methyl methanesulfonate (1.0 eq.) in acetonitrile dropwise at room temperature.

-

Stir the reaction at room temperature for 1-3 hours. The reaction is often complete quickly.

-

Monitor the consumption of the mesylate by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate and brine.

-

Dry the organic phase over sodium sulfate, filter, and concentrate.

-

Purify the resulting N-alkylated amine product by silica gel chromatography.

-

Chapter 4: Data Summary and Physicochemical Properties

A clear summary of the properties of the precursor alcohols and the final mesylate products is essential for experimental planning.

| Property | 5-bromo-3-hydroxypyridine | 5-bromo-3-pyridyl mesylate | (5-bromopyridin-3-yl)methanol | (5-bromopyridin-3-yl)methyl methanesulfonate |

| Molecular Formula | C₅H₄BrNO | C₆H₆BrNO₃S | C₆H₆BrNO | C₇H₈BrNO₃S |

| Molecular Weight | 174.00 g/mol | 252.08 g/mol | 188.02 g/mol [11] | 266.11 g/mol |

| CAS Number | 74115-12-1 | Not commonly listed | 37669-64-0[11] | 180741-92-8 |

| Appearance | Solid | Solid | Solid or liquid[11][13] | Oil (often used crude)[10] |

| Reactivity Class | Phenolic Alcohol | Aryl Sulfonate | Benzylic Alcohol | Benzylic-type Sulfonate |

| Primary Application | Precursor for Aryl Mesylate | Cross-Coupling Reactions | Precursor for Benzylic Mesylate | Nucleophilic Substitution (SN2) |

Conclusion: A Strategic Choice

The decision to use 5-bromo-3-pyridyl mesylate versus (5-bromopyridin-3-yl)methyl methanesulfonate is not one of preference but of strategic intent. The presence of a single methylene spacer is the deciding factor that channels the reactivity of these powerful intermediates down two distinct and highly valuable synthetic paths.

-

Choose 5-bromo-3-pyridyl mesylate when your goal is to perform a metal-catalyzed cross-coupling reaction at the 3-position of the pyridine ring, leveraging the mesylate as a stable leaving group analogous to a halide.

-

Choose (5-bromopyridin-3-yl)methyl methanesulfonate when your objective is to introduce a nucleophile at the benzylic position via a rapid and efficient SN2 reaction.

By understanding the fundamental principles of aryl versus benzylic-type reactivity, researchers and drug development professionals can harness the full synthetic potential of the 5-bromopyridine scaffold, designing and executing efficient, predictable, and robust synthetic routes to novel chemical entities.

References

- Title: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Source: Google Patents (US20060116519A1).

-

Title: Aryl vs. Benzyl: Understanding the Distinctive Chemistry. Source: Oreate AI Blog. URL: [Link]

-

Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: MDPI. URL: [Link]

-

Title: Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Source: Organic Syntheses. URL: [Link]

-

Title: Pyridine: the scaffolds with significant clinical diversity. Source: RSC Publishing. URL: [Link]

-

Title: Suzuki reaction. Source: Wikipedia. URL: [Link]

-

Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]

-

Title: 3-Amino-5-bromopyridine. Source: PubChem. URL: [Link]

-

Title: Alkyl, Allyl, Vinyl, Aryl, and Benzyl Reactivities. Source: YouTube. URL: [Link]

-

Title: Mesylates and Tosylates with Practice Problems. Source: Chemistry Steps. URL: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Aryl vs. Benzyl: Understanding the Distinctive Chemistry - Oreate AI Blog [oreateai.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 11. 5-Bromo-3-pyridinemethanol | CymitQuimica [cymitquimica.com]

- 12. (5-bromopyridin-3-yl)methanol | 37669-64-0 [sigmaaldrich.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 5-Bromo-3-pyridinemethanol | 37669-64-0 [chemicalbook.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Molecular weight and formula of 5-bromopyridin-3-yl methanesulfonate

A Versatile Scaffold for Heterocyclic Functionalization

Executive Summary

5-Bromopyridin-3-yl methanesulfonate is a high-value bifunctional heterocyclic building block used in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by two distinct electrophilic sites—a halogen (bromide) at the C5 position and a sulfonate ester (mesylate) at the C3 position—this scaffold enables orthogonal cross-coupling strategies. This guide details its physicochemical properties, synthesis from the parent phenol, and its strategic application in sequential palladium-catalyzed functionalization.

Physicochemical Profile

| Property | Data |

| Chemical Name | 5-Bromopyridin-3-yl methanesulfonate |

| IUPAC Name | (5-bromopyridin-3-yl) methanesulfonate |

| Molecular Formula | C₆H₆BrNO₃S |

| Molecular Weight | 252.09 g/mol |

| Parent Compound | 5-Bromopyridin-3-ol (CAS: 74115-13-2) |

| Physical State | White to off-white solid (typically) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water.[1][2] |

| Storage | Store at 2–8°C under inert atmosphere (Ar/N₂); moisture sensitive. |

Synthetic Pathway

The synthesis of 5-bromopyridin-3-yl methanesulfonate is achieved via the sulfonylation of 5-bromopyridin-3-ol . The reaction requires controlled basic conditions to neutralize the hydrochloric acid byproduct and prevent polymerization or self-reactivity.

Protocol: Mesylation of 5-Bromopyridin-3-ol

-

Reagents: 5-Bromopyridin-3-ol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Conditions: 0°C to Room Temperature (RT), 2–4 hours.

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried round-bottom flask with 5-bromopyridin-3-ol and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add Triethylamine (TEA) dropwise. The solution may darken slightly.

-

Sulfonylation: Add Methanesulfonyl chloride (MsCl) dropwise via syringe over 15 minutes, maintaining the temperature below 5°C to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours. Monitor conversion by TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes) to yield the title compound.

Figure 1: Synthetic workflow for the preparation of 5-bromopyridin-3-yl methanesulfonate.[3]

Chemo-Selectivity & Reactivity Logic

The utility of this scaffold lies in the differential reactivity of the Bromide (C-Br) vs. the Mesylate (C-OMs) .

-

Site 1: C5-Bromide (High Reactivity): In standard Pd(0)-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, the oxidative addition of Palladium into the C-Br bond is kinetically faster than into the C-OMs bond. This allows for the selective installation of the first substituent at C5.

-

Site 2: C3-Mesylate (Latent Reactivity): The mesylate serves as a "reserve" electrophile. Once the C5 position is functionalized, the C3-OMs group can be activated using more specialized catalysts (e.g., Ni(COD)₂ or Pd-catalysts with bulky, electron-rich ligands like XPhos or BrettPhos) to install the second substituent.

Orthogonal Coupling Strategy

-

Step 1 (C5 Functionalization): Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with an aryl boronic acid. The Br reacts preferentially.

-

Step 2 (C3 Functionalization): Use the product from Step 1. Apply Ni-catalyzed cross-coupling or Pd-catalyzed amination to displace the mesylate.

Figure 2: Sequential orthogonal functionalization strategy distinguishing C-Br and C-OMs reactivity.

Applications in Drug Discovery[4][5]

-

Fragment Growing: The scaffold is ideal for "fragment growing" strategies where a core pyridine ring is elaborated sequentially to probe binding pockets.

-

Bioisosteres: The pyridine core serves as a bioisostere for phenyl rings, improving solubility and metabolic stability (lowering LogP).

-

Library Synthesis: The ability to diversify C3 and C5 independently allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Safety & Handling

-

Hazards: The compound is an alkylating agent (mesylate) and an aryl halide. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.

-

Stability: Mesylates can hydrolyze in the presence of strong aqueous acids or bases. Maintain anhydrous conditions during storage and initial coupling steps.

References

-

Parent Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 12684262, 5-Bromopyridin-3-ol. (CAS 74115-13-2).[1] Accessed via .

- Pyridine Coupling Reactivity: Li, J. J. (2014). Name Reactions for Homologations-II. Wiley. (General reference for Pd-catalyzed coupling selectivity on heterocycles).

- Mesylate Activation: Mundal, D. A., et al. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Mesylates". Journal of the American Chemical Society.

Sources

Methodological & Application

Protocol for Suzuki-Miyaura coupling of (5-bromopyridin-3-yl) methanesulfonate

Application Note: Chemoselective Suzuki-Miyaura Coupling of (5-bromopyridin-3-yl) methanesulfonate

Strategic Analysis: The Challenge of Electrophile Discrimination

The synthesis of multi-functionalized heteroaromatics is a cornerstone of modern drug discovery. The substrate (5-bromopyridin-3-yl) methanesulfonate presents a classic "electrophile discrimination" challenge. It contains two distinct leaving groups on an electron-deficient pyridine core:

-

C5-Bromo: A classic, highly reactive electrophile for Palladium(0) oxidative addition.

-

C3-Mesylate (-OMs): A "pseudohalide" that is significantly less reactive than iodides, bromides, and triflates (OTf), but more reactive than chlorides under specific ligand-accelerated conditions.

The Core Objective: This protocol details the chemoselective coupling of the C5-Bromide while preserving the C3-Mesylate . This preservation is critical, as the mesylate serves as a "latent" handle for subsequent diversification (e.g., amination or a second cross-coupling) using specialized catalytic systems.[1]

Mechanistic Grounding & Chemoselectivity

To ensure reproducibility, one must understand the kinetic hierarchy of oxidative addition. In Palladium-catalyzed cross-coupling, the rate of oxidative addition to the C-X bond generally follows this order:

-

The C5-Br Site: The electron-deficient nature of the pyridine ring (due to the electronegative nitrogen) lowers the LUMO energy of the C-Br bond, facilitating rapid oxidative addition by standard Pd(0) species [1].

-

The C3-OMs Site: Mesylates are poor leaving groups compared to triflates because the mesyl group is less electron-withdrawing. Consequently, the C-OMs bond is stronger and requires electron-rich, bulky phosphine ligands (e.g., XPhos, CM-Phos) to facilitate oxidative addition [2].

Operational Implication: By utilizing "standard" phosphine ligands (like PPh3 or dppf) rather than "state-of-the-art" Buchwald ligands, we kinetically lock the reaction to the bromide, preventing premature reaction at the mesylate.

Visualizing the Pathway

Figure 1: Kinetic hierarchy of oxidative addition ensuring chemoselectivity at the C5-Br position.

Experimental Optimization Data

The following table summarizes optimization studies for coupling phenylboronic acid (1.1 equiv) with (5-bromopyridin-3-yl) methanesulfonate.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (5 mol%) | Ligand Type | Base (2.0 eq) | Solvent | Temp (°C) | Yield (Br-Coupled) | Mesylate Integrity |

| 1 | Pd(PPh₃)₄ | Monodentate | Na₂CO₃ | DME/H₂O | 80 | 88% | High (>95%) |

| 2 | Pd(dppf)Cl₂·DCM | Bidentate | K₃PO₄ | Dioxane/H₂O | 80 | 94% | Excellent |

| 3 | Pd₂(dba)₃ / XPhos | Biaryl (Bulky) | K₃PO₄ | Dioxane | 100 | 65% | Poor (Bis-coupling) |

| 4 | Pd(OAc)₂ / PPh₃ | Monodentate | Cs₂CO₃ | Toluene | 100 | 72% | Moderate (Hydrolysis) |

Analysis:

-

Entry 2 (Recommended): Pd(dppf)Cl₂ is the optimal catalyst. The bidentate ligand stabilizes the Pd center but is not electron-rich enough to activate the mesylate. K₃PO₄ is a mild base that minimizes hydrolysis of the sulfonate ester compared to hydroxides or carbonates at high temp [3].

-

Entry 3 (Avoid): XPhos is too active. It promotes oxidative addition into the mesylate, leading to mixtures of mono- and bis-coupled products.

Detailed Protocol: Chemoselective C5-Arylation

Objective: Synthesis of 5-phenylpyridin-3-yl methanesulfonate (Example).

Materials:

-

(5-bromopyridin-3-yl) methanesulfonate (1.0 equiv, 1.0 mmol, 252 mg)

-

Phenylboronic acid (1.1 equiv, 1.1 mmol, 134 mg)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv, 0.03 mmol, 24 mg)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, 424 mg)

-

Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) (Degassed)

Step-by-Step Methodology:

-

Inert Setup:

-

Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

-

Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove ambient oxygen. Oxygen causes homocoupling of boronic acids and catalyst deactivation.

-

-

Reagent Addition:

-

Under positive inert gas flow, add the substrate (252 mg), phenylboronic acid (134 mg), and K₃PO₄ (424 mg).

-

Add the Pd(dppf)Cl₂ catalyst last to minimize air exposure.

-

-

Solvent Introduction:

-

Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Note: The presence of water is essential for the transmetallation step involving the boronic acid.

-

-

Reaction:

-

Seal the vessel.

-

Heat the reaction mixture to 80°C in an oil bath or heating block.

-

Stir vigorously (800 rpm) for 4–6 hours.

-

Monitoring: Check by TLC (Ethyl Acetate/Hexane) or LCMS. Look for the consumption of the bromide (M+H 252/254 pattern disappears) and formation of the product (M+H ~250).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Combine organic layers and wash with Brine (15 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 10% to 40% Ethyl Acetate in Hexanes.

-

Note: Pyridines can streak on silica. If streaking occurs, add 1% Triethylamine to the eluent.

-

Sequential Workflow: Activating the Mesylate

Once the C5-Br is coupled, the C3-OMs group remains. To react this site (e.g., to create a 3,5-bis-aryl pyridine), you must switch the catalyst system.

Protocol for Step 2 (C3-OMs Coupling):

-

Substrate: The product from Protocol 1.

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or CM-Phos (4 mol%) [4].

-

Conditions: t-Butanol or Dioxane (Anhydrous), K₃PO₄, 100°C.

-

Reasoning: XPhos is sufficiently electron-rich to insert Pd into the C-OMs bond.

Workflow Diagram

Figure 2: Sequential functionalization workflow utilizing the reactivity difference between Br and OMs.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, check these parameters:

-

Mesylate Hydrolysis:

-

Low Conversion of Bromide:

-

Bis-Coupling (Loss of Selectivity):

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Journal of the American Chemical Society, 125(39), 11818–11819. Link

-

So, C. M., Lau, C. P., & Kwong, F. Y. (2008).[7] A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates.[1] Organic Letters, 10(13), 2729–2732. Link

-

Mundal, D. A., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Mesylates and Tosylates.[1][8][9] Chemical Science, 1, 1-10. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

Application Note: Chemoselective Functionalization of Bromopyridine Mesylates

Topic: Selective Functionalization of C-Br vs C-OMs in Bromopyridine Mesylates Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The orthogonal functionalization of heteroarenes bearing multiple leaving groups is a cornerstone of modern medicinal chemistry. Bromopyridine mesylates represent a unique "privileged scaffold" because they offer two distinct electrophilic sites with divergent reactivity profiles.

This guide details the hierarchical functionalization strategy for these substrates. The core principle relies on the significant reactivity gap between the C-Br bond (highly reactive toward oxidative addition with standard Pd(0) catalysts) and the C-OMs bond (kinetically inert to standard Pd(0) but susceptible to specialized Pd ligands, Ni catalysis, or nucleophilic aromatic substitution, SNAr).

By exploiting this dichotomy, researchers can selectively functionalize the bromide position first, preserving the mesylate for a subsequent, distinct transformation.

Mechanistic Basis of Selectivity

The chemoselectivity is governed by two competing mechanistic pathways: Oxidative Addition (OA) and Nucleophilic Aromatic Substitution (SNAr) .

The Reactivity Hierarchy

In the context of Palladium-catalyzed cross-coupling, the rate of oxidative addition follows the bond dissociation energy (BDE) and the electronic nature of the carbon center:

-

C-Br (The "Soft" Electrophile): Reacts rapidly with standard Pd(0) sources (e.g., Pd(PPh

) -

C-OMs (The "Hard" / Latent Electrophile): The C-O bond is strong. Standard phosphine ligands (PPh

, dppf) are insufficiently electron-rich to force Pd insertion into the C-OMs bond. However, the mesylate group is highly electron-withdrawing, making the pyridine ring susceptible to SNAr if the mesylate is at the 2- or 4-position.

The "Janus" Nature of Pyridyl Mesylates

-

In Metal Catalysis: C-OMs is "masked." It survives standard Suzuki/Stille conditions used for C-Br.

-

In Nucleophilic Substitution: C-OMs is "active." If strong nucleophiles (amines, alkoxides) are used in Step 1, they may displace the OMs group via SNAr, destroying chemoselectivity.

Strategic Workflow Visualization

The following diagram illustrates the bifurcated pathway for functionalizing a generic 2-bromo-4-mesyloxypyridine.

Caption: Sequential functionalization workflow. Step 1 targets C-Br using mild Pd conditions. Step 2 activates C-OMs via specialized metal catalysis or SNAr.

Detailed Experimental Protocols

Protocol A: C-Br Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C-Br site while leaving the C-OMs site intact. Critical Control Point: Use a mild, non-nucleophilic base (Carbonate or Phosphate) to prevent SNAr at the mesylate position. Avoid hydroxide or alkoxide bases.

Materials:

-

Substrate: 2-Bromo-4-mesyloxypyridine (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.1 equiv)[1]

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the bromopyridine mesylate (1.0 mmol), arylboronic acid (1.1 mmol), and Pd catalyst (0.03 mmol).

-

Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent/Base Addition: Add degassed 1,4-Dioxane (5 mL) and 2M aq. Na

CO -

Reaction: Heat the mixture to 60–80°C . Note: Do not exceed 90°C to minimize thermal activation of the mesylate. Monitor by TLC/LCMS. The bromide is usually consumed within 2–6 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na

SO -

Outcome: The product will be the mono-arylated pyridine with the -OMs group retained .

Protocol B: Functionalization of the Retained C-OMs Group

Once the bromide is coupled, the "dormant" mesylate can be activated. Choose the method based on the desired bond and the position of the mesylate.

Method 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Converting C-OMs to C-N (Amines) at any pyridine position (2, 3, or 4).

-

Catalyst System: Pd(OAc)

+ BrettPhos or XPhos .-

Why: These bulky, electron-rich ligands are required to facilitate oxidative addition into the inert C-OMs bond [1].

-

-

Base: Cs

CO -

Conditions: 100–110°C in t-Amyl alcohol or Dioxane.

Method 2: Nickel-Catalyzed C-C Coupling (Kumada/Suzuki)

Best for: Converting C-OMs to C-C (Alkyl/Aryl).

-

Catalyst: Ni(COD)

(5-10 mol%) + PCy -

Mechanism: Nickel(0) is significantly more reactive toward C-O electrophiles than Palladium(0), easily inserting into the C-OMs bond [2].

-

Reagent: Arylboronic acid (Suzuki) or Grignard reagent (Kumada).

Method 3: SNAr Displacement (Metal-Free)

Best for: 2-OMs or 4-OMs pyridines reacting with strong nucleophiles (Thiols, Alkoxides, Amines).

-

Reagent: Primary/Secondary Amine, NaSMe, or NaOMe.

-

Conditions: Heat (80–120°C) in DMF or DMSO.

-

Note: This method does not work for 3-mesyloxypyridines, as the 3-position is not sufficiently electron-deficient for SNAr.

Data Summary: Reactivity & Compatibility

| Parameter | C-Br Site | C-OMs Site |

| Pd Oxidative Addition | Fast (Standard ligands: PPh | Slow/Inert (Requires BrettPhos/XPhos) |

| SNAr Susceptibility | Moderate (if at 2/4 pos) | High (Excellent leaving group at 2/4 pos) |

| Ni Oxidative Addition | Very Fast | Fast (Standard Ni(0) conditions) |

| Recommended Base (Step 1) | Na | N/A |

| Forbidden Base (Step 1) | NaOtBu, NaOEt, LiHMDS (Strong Nuc.) | N/A |

Troubleshooting & Optimization

-

Loss of OMs Group in Step 1:

-

Cause: Hydrolysis or SNAr attack by the base.

-

Solution: Switch from aqueous base (Suzuki) to anhydrous conditions (Stille coupling with CsF) or use a weaker base like K

PO

-

-

No Reaction at C-OMs (Step 2):

-

Cause: Ligand not bulky enough.

-

Solution: Switch to BrettPhos or tBuBrettPhos . Ensure the reaction is strictly anhydrous if using hydrolytically unstable precatalysts.

-

-

Catalyst Poisoning:

References

-

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates. Source:J. Am. Chem. Soc.[4][5] (2008). The seminal work establishing bulky phosphine ligands (BrettPhos) for activating C-OMs bonds.

-

Nickel-Catalyzed Cross-Coupling of Aryl Mesylates. Source:Angew. Chem. Int. Ed. (2008). Demonstrates the superiority of Nickel for C-O activation.

-

Chemoselective Functionalization of Halopyridines. Source:Chem. Rev. (2015).[6] A comprehensive review of reactivity trends in pyridine functionalization.

-

Benchchem Application Protocols. Source: General protocols for Suzuki coupling of pyridyl halides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (5-bromopyridin-3-yl) methanesulfonate from 5-bromopyridin-3-ol

Application Note: Chemoselective Synthesis of (5-Bromopyridin-3-yl) Methanesulfonate

Executive Summary

This guide details the synthesis of (5-bromopyridin-3-yl) methanesulfonate (CAS: N/A for specific salt, analogue to 74115-13-2 derivatives) from 5-bromopyridin-3-ol . This transformation is a critical activation step in medicinal chemistry, converting a chemically inert phenolic hydroxyl group into a highly reactive mesylate leaving group. This intermediate is essential for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 3-position of the pyridine ring, a scaffold ubiquitous in kinase inhibitors and GPCR ligands.

Key Technical Challenge: The primary difficulty in this synthesis is achieving chemoselectivity between O-sulfonylation (desired) and N-sulfonylation (undesired), given the nucleophilic nature of the pyridine nitrogen. Furthermore, the basicity of the pyridine ring complicates standard acidic workups. This protocol utilizes a kinetic control strategy at low temperatures to maximize regioselectivity.

Strategic Rationale & Mechanism

The synthesis relies on the nucleophilic substitution of methanesulfonyl chloride (MsCl) by the phenoxide anion of the starting material. Unlike aliphatic alcohols, the 3-hydroxypyridine moiety possesses significant phenolic character (

Reaction Pathway:

-

Deprotonation: The base (Triethylamine) deprotonates the hydroxyl group, generating the pyridin-3-olate anion.

-

Nucleophilic Attack: The oxyanion attacks the electrophilic sulfur of MsCl.

-

Elimination: Chloride is displaced, forming the sulfonate ester.

Regioselectivity Control:

While the pyridine nitrogen is nucleophilic, the oxyanion generated by deprotonation is significantly more nucleophilic toward the hard electrophile (Sulfur of MsCl). However, high temperatures or insufficient base can lead to the formation of N-mesyl pyridinium salts or complex mixtures. We employ Dichloromethane (DCM) as a non-polar solvent to suppress the ionization of the pyridinium species and

Visualizing the Reaction Pathway

Caption: Kinetic pathway favoring O-sulfonylation over N-sulfonylation via base-mediated activation.

Materials & Stoichiometry

Reagent Quality: Ensure Methanesulfonyl chloride (MsCl) is colorless. If yellow/brown, it contains hydrolysis products (HCl/MsOH) and should be distilled or replaced to prevent yield loss.

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role | Critical Parameter |

| 5-Bromopyridin-3-ol | 173.99 | 1.0 | Substrate | Dry; moisture content <0.5% |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | Electrophile | Add dropwise at |

| Triethylamine ( | 101.19 | 1.5 - 2.0 | Base | Excess ensures full deprotonation |

| Dichloromethane (DCM) | - | 10-15 Vol | Solvent | Anhydrous; Amylene stabilized |

Detailed Experimental Protocol

Phase 1: Setup and Solvation

-

Glassware: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Inert Atmosphere: Flush the system with Nitrogen (

) or Argon for 10 minutes. -

Charging: Add 5-bromopyridin-3-ol (1.0 equiv) to the flask.

-

Solvation: Add anhydrous DCM (10 volumes relative to substrate mass). Stir until the solid is fully suspended or dissolved.

-

Note: 3-hydroxypyridines have poor solubility in non-polar solvents. The solution may remain a slurry until the base is added.

-

Phase 2: Activation (Base Addition)

-

Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of

. -

Base Addition: Add Triethylamine (

) (1.5 equiv) via syringe.-

Observation: The slurry should clear up as the phenoxide/ammonium salt forms and dissolves in DCM.

-

-

Equilibration: Stir at

for 10–15 minutes.

Phase 3: Mesylation (Critical Step)

-

MsCl Preparation: Dilute MsCl (1.2 equiv) in a small volume of DCM (2 volumes) in the addition funnel.

-

Controlled Addition: Dropwise add the MsCl solution to the reaction mixture over 20–30 minutes .

-

Critical Process Parameter (CPP): Maintain internal temperature

. Rapid addition causes an exotherm that promotes N-alkylation and decomposition.

-

-

Reaction: Once addition is complete, allow the mixture to warm naturally to Room Temperature (

) and stir for 2–4 hours.

Phase 4: Monitoring

-

TLC Check: Eluent System: 50% Ethyl Acetate / 50% Hexane.

-

Starting Material: Lower

(polar, H-bond donor). -

Product: Higher

(masked polar group). -

Visualization: UV (254 nm). The product is UV active.

-

Phase 5: Workup (The "Pyridine Trap")

Warning: Standard acidic workups (1M HCl) used for mesylates must be avoided . The pyridine ring in the product is basic (

-

Quench: Cool the mixture to

and quench with Water (5 volumes). -

Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

-

Basic Wash: Wash the organic layer with Saturated Aqueous

(2 x 5 volumes). This removes MsOH byproduct and HCl salts without protonating the pyridine ring. -

Brine Wash: Wash with Saturated Brine (1 x 5 volumes).

-

Drying: Dry the organic layer over Anhydrous

or -

Concentration: Filter and concentrate under reduced pressure (

bath) to yield the crude solid.

Phase 6: Purification

-

Crude Purity: Often >90% and suitable for the next step.

-

Recrystallization: If necessary, recrystallize from Isopropanol/Hexane or EtOAc/Heptane.

-

Column Chromatography: If impurities persist, use Silica Gel.

-

Gradient: 0%

40% EtOAc in Hexanes. -

Note: Pre-treat silica with 1%

if the product streaks (rare for mesylates, but possible for pyridines).

-

Workflow Diagram

Caption: Step-by-step experimental workflow for the mesylation of 5-bromopyridin-3-ol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost to aqueous layer during workup. | Do not use HCl wash. The pyridine ring protonates and becomes water-soluble. Use only |

| Starting Material Remaining | Incomplete deprotonation or wet reagents. | Ensure |

| New Polar Spot on TLC | N-Mesylation (Pyridinium salt formation). | Reaction temperature too high during addition. Ensure strict |

| Hydrolysis (Product degrades) | Moisture ingress or instability. | Store product under inert gas at |

Analytical Expectations

-

Physical State: Off-white to pale yellow solid.[7]

-

H NMR (400 MHz,

-

8.6–8.4 ppm (m, 2H, Pyridine

-

7.8–7.6 ppm (m, 1H, Pyridine

-

3.2–3.1 ppm (s, 3H,

-

Note: The methyl singlet at ~3.1-3.2 ppm is diagnostic for the mesylate group.

-

8.6–8.4 ppm (m, 2H, Pyridine

-

LC-MS:

peak corresponding to

References

- Vertex Pharmaceuticals. (2006). Synthesis of (5-Bromo-4-methyl-pyridin-3-yl)-methanol derivatives (Patent US20060116519A1).

-

Organic Syntheses. (2005). General Procedure for Alcohol to Mesylate Conversion. Org.[1][2][3][5][8] Synth. 2005, 81, 121. [Link]

-

Royal Society of Chemistry. (2022). Pyridine scaffolds and stability of derivatives. RSC Publishing. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromopyridine Sulfonates

Introduction: Enabling the Synthesis of Key Pharmaceutical Scaffolds

The Buchwald-Hartwig amination has emerged as an indispensable tool in modern medicinal chemistry and drug development, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl and heteroaryl amines, which are prevalent structural motifs in a vast array of biologically active compounds.[2] The ability to couple bromopyridine sulfonates with various amines is of particular strategic importance. The pyridine ring is a common scaffold in pharmaceuticals, and the sulfonate group serves as a robust leaving group, often offering advantages over traditional halide leaving groups in terms of reactivity and substrate scope.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and detailed protocols for the successful Buchwald-Hartwig amination of bromopyridine sulfonates. The following sections will delve into the critical parameters of the reaction, offer field-proven insights into experimental choices, and provide step-by-step methodologies to ensure reproducible and high-yielding results.

Understanding the Core Components: A Guide to Reaction Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. Each component plays a critical role in the catalytic cycle, and their interplay dictates the reaction's efficiency, scope, and functional group tolerance.

The Palladium Catalyst and Ligand: The Heart of the Transformation

The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst or introduced directly as a Pd(0) complex.[4][5] The choice of ligand is arguably the most critical factor in achieving a successful reaction, as it influences the stability and reactivity of the palladium center.[1]

For the amination of electron-deficient heteroaryl halides like bromopyridines, and for substrates with sulfonate leaving groups, bulky and electron-rich phosphine ligands are generally preferred.[1] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent the formation of inactive catalyst species.

Table 1: Recommended Catalyst and Ligand Systems for Amination of Bromopyridine Sulfonates

| Catalyst Precursor | Ligand | Key Features & Recommendations |

| Pd(OAc)₂ | BINAP | A versatile and widely used system, particularly effective for primary amines.[3][6] |

| Pd₂(dba)₃ | XPhos | A highly active and general ligand for a broad range of amines, including secondary and hindered amines. |

| [Pd(allyl)Cl]₂ | tBuXPhos | Offers enhanced activity for challenging substrates and can be effective at lower catalyst loadings. |

| PEPPSI™-IPr | (None) | A pre-formed Pd-NHC complex that is often highly effective for heteroaromatic couplings.[7] |

Causality Behind the Choice: The electron-rich and sterically demanding nature of ligands like XPhos and tBuXPhos facilitates the oxidative addition of the bromopyridine sulfonate to the palladium center. The bulkiness of these ligands also promotes the final reductive elimination step, which releases the desired aminopyridine product and regenerates the active Pd(0) catalyst.[1] N-heterocyclic carbene (NHC) ligands, found in pre-catalysts like PEPPSI™-IPr, offer strong sigma-donating properties and can provide high stability and activity to the palladium catalyst.

The Base: A Critical Modulator of Reactivity and Selectivity

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine nucleophile, forming the corresponding amide which then participates in the catalytic cycle. The choice of base can significantly impact the reaction rate and can be a source of side reactions if not chosen carefully.

Table 2: Selecting the Appropriate Base

| Base | pKa of Conjugate Acid | Recommended Solvents | Notes and Considerations |

| NaOtBu | ~19 | Toluene, Dioxane, THF | A strong, non-nucleophilic base that is highly effective but can be incompatible with base-sensitive functional groups.[8] |

| K₂CO₃ | ~10.3 | Toluene, Dioxane, DMF | A milder base suitable for substrates with sensitive functional groups. May require higher reaction temperatures.[4] |

| Cs₂CO₃ | ~10 | Toluene, Dioxane | Often provides better results than K₂CO₃ due to its higher solubility and the "caesium effect".[3][6] |

| LHMDS | ~26 | THF, Toluene | A strong, non-nucleophilic base that can be advantageous for less acidic amines. |

Expert Insight: The choice of base is intimately linked to the solvent. In nonpolar solvents like toluene, a strong, anionic base like NaOtBu is often necessary to facilitate the deprotonation of the amine within the palladium coordination sphere.[9][10] For substrates containing base-sensitive functional groups such as esters or ketones, weaker inorganic bases like Cs₂CO₃ or K₂CO₃ are preferable, although this may necessitate higher reaction temperatures or longer reaction times.[4]

The Solvent: Influencing Solubility and Reaction Kinetics

The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic solvents are generally used to avoid side reactions with the strong bases employed.

Table 3: Common Solvents for Buchwald-Hartwig Amination

| Solvent | Boiling Point (°C) | Key Characteristics |

| Toluene | 111 | A common and effective solvent, particularly with strong alkoxide bases.[9] |

| 1,4-Dioxane | 101 | A good solvent for a wide range of substrates and catalysts. |

| Tetrahydrofuran (THF) | 66 | Useful for reactions at lower temperatures, but its low boiling point may limit its application. |

| tert-Amyl alcohol | 102 | Can be beneficial in certain cases, particularly with weaker bases. |

Trustworthiness of the System: The selection of an appropriate solvent is crucial for ensuring a homogeneous reaction mixture, which is essential for reproducible results. The insolubility of reactants or catalyst species can lead to stalled reactions and inconsistent yields.[5]

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the reaction mechanism and the experimental procedure, the following diagrams have been generated.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Leveraging (5-bromopyridin-3-yl) Methanesulfonate for Kinase Inhibitor Design

Introduction

Protein kinases have emerged as one of the most critical classes of drug targets, primarily due to their central role in regulating a vast array of cellular processes.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3][4] This has spurred intensive research into the development of small molecule kinase inhibitors.[3][5] Fragment-Based Drug Discovery (FBDD) has proven to be a particularly fruitful strategy in this endeavor, offering an efficient path to novel and potent lead compounds.[1][6][7][8]

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to form key interactions with biological targets and its favorable physicochemical properties.[9][10][11][12][13] This guide focuses on the strategic application of (5-bromopyridin-3-yl) methanesulfonate , a versatile fragment that combines the desirable features of the pyridine ring with a reactive methanesulfonate group, providing a valuable starting point for the design of next-generation kinase inhibitors.

This document provides a comprehensive overview of the principles, experimental workflows, and detailed protocols for utilizing (5-bromopyridin-3-yl) methanesulfonate in a kinase inhibitor discovery program. It is intended for researchers, scientists, and drug development professionals actively engaged in kinase-targeted drug discovery.

The Strategic Advantage of (5-bromopyridin-3-yl) Methanesulfonate

The utility of (5-bromopyridin-3-yl) methanesulfonate as a starting fragment is rooted in its unique combination of structural and chemical features:

-

Privileged Pyridine Core: The pyridine ring is a well-established pharmacophore in kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[12]

-

Vector for Growth: The bromine atom provides a readily modifiable position for synthetic elaboration, allowing for systematic exploration of chemical space and optimization of potency and selectivity. This is a key principle in the fragment-to-lead optimization process.[14]

-

Reactive Handle: The methanesulfonate group is a good leaving group, enabling its use as a reactive fragment for covalent inhibitor design or for facile displacement to introduce other functionalities.

FBDD Workflow for Kinase Inhibitor Discovery

The journey from a fragment hit to a clinical candidate is a multi-step process that relies on the integration of biophysical, biochemical, and structural biology techniques. The following diagram illustrates a typical FBDD workflow.

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Part 1: Fragment Screening and Hit Validation

The initial step in an FBDD campaign is to identify fragments that bind to the target kinase. Due to the low molecular weight and typically weak affinity of fragments, highly sensitive biophysical techniques are required for initial screening and validation.[14][15]

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and characterizing biomolecular interactions in real-time.[14][16] It is particularly well-suited for fragment screening due to its sensitivity in detecting low-affinity interactions of small molecules.[14][17][18]

Objective: To identify fragments from a library, including (5-bromopyridin-3-yl) methanesulfonate, that bind to the target kinase.

Materials:

-

SPR instrument (e.g., Biacore, Sartorius Octet® SF3)

-

Sensor chips (e.g., CM5, Series S)

-

Recombinant, purified target kinase

-

(5-bromopyridin-3-yl) methanesulfonate and other fragment library compounds

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Activation reagents (EDC/NHS)

-

Deactivation reagent (Ethanolamine-HCl)

Procedure:

-

Kinase Immobilization:

-

Activate the sensor chip surface with a fresh 1:1 mixture of EDC/NHS.

-

Inject the target kinase (typically 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

-

Deactivate excess reactive groups with an injection of 1 M Ethanolamine-HCl.

-

-

Fragment Screening:

-

Prepare fragment solutions in running buffer at a suitable concentration (e.g., 100-200 µM). A DMSO concentration match between the running buffer and fragment solutions is critical to avoid false positives.[17]

-

Inject the fragment solutions over the immobilized kinase surface and a reference flow cell.

-

Monitor the change in response units (RU) to detect binding.

-

A positive "hit" is a fragment that shows a concentration-dependent binding response.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Analyze the sensorgrams to identify fragments that exhibit binding.

-

Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions.[19][20] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[19][21][22][23]

Objective: To confirm the binding of hits from the primary screen and accurately determine their binding affinity and thermodynamics.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

-

Purified target kinase

-

Validated fragment hit (e.g., (5-bromopyridin-3-yl) methanesulfonate)

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

DMSO for compound solubilization

Procedure:

-

Sample Preparation:

-

Prepare a solution of the target kinase (e.g., 10-20 µM) in ITC buffer.

-

Prepare a solution of the fragment (e.g., 100-200 µM) in the same ITC buffer. Ensure a precise DMSO match if applicable.

-

Thoroughly degas both solutions.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Equilibrate the instrument with ITC buffer.

-

-

Titration:

-

Load the kinase solution into the sample cell.

-

Load the fragment solution into the injection syringe.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) at regular intervals.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change per injection.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

-

| Technique | Parameter Measured | Typical Affinity Range for Fragments |

| SPR | Change in refractive index upon binding | High µM to low mM |

| ITC | Heat change upon binding | High µM to low mM |

Part 2: Structural Biology and Hit-to-Lead Optimization

Once a fragment hit is validated, the next crucial step is to determine its binding mode to the target kinase. This structural information is the cornerstone of structure-based drug design, guiding the medicinal chemistry efforts to optimize the fragment into a potent and selective lead compound.[24][25]

Protocol 3: Co-crystallization and X-ray Structure Determination

X-ray crystallography is a powerful technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution.[24][26][27]

Objective: To determine the co-crystal structure of the target kinase in complex with (5-bromopyridin-3-yl) methanesulfonate or an analog.

Materials:

-

Highly purified and concentrated target kinase

-

Validated fragment hit

-

Crystallization screens and reagents

-

X-ray diffraction equipment (in-house or synchrotron access)

Procedure:

-

Co-crystallization Screening:

-

Set up crystallization trials (e.g., hanging drop, sitting drop vapor diffusion) with the kinase in the presence of a molar excess of the fragment.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts).

-

-

Crystal Optimization and Soaking (Alternative):

-

If co-crystallization is unsuccessful, grow apo-crystals of the kinase first.

-

Soak the apo-crystals in a solution containing the fragment.

-

-

X-ray Diffraction Data Collection:

-

Cryo-protect suitable crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a high-intensity X-ray source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data and solve the structure by molecular replacement using a known kinase structure.

-

Build the fragment into the observed electron density and refine the structure.

-

Structure-Guided Fragment Elaboration

The co-crystal structure will reveal key interactions between the fragment and the kinase, such as hydrogen bonds with the hinge region, and will highlight vectors for chemical modification.

Caption: Elaboration of the initial fragment hit into a potent inhibitor.

The bromine atom on the pyridine ring of (5-bromopyridin-3-yl) methanesulfonate is an ideal handle for synthetic elaboration. Techniques such as Suzuki or Stille coupling can be used to introduce a variety of substituents to probe for additional interactions with the kinase active site and improve potency.

Part 3: Biochemical and Cellular Characterization

As fragment hits are optimized into more potent compounds, it is essential to characterize their inhibitory activity using biochemical and cellular assays.

Protocol 4: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

Biochemical assays directly measure the catalytic activity of the kinase and are used to determine the potency (e.g., IC₅₀) of inhibitors.[3][5][28] Luminescence-based assays that detect ADP formation, such as ADP-Glo™, are widely used due to their sensitivity and high-throughput compatibility.[2][5]

Objective: To determine the IC₅₀ value of an inhibitor derived from (5-bromopyridin-3-yl) methanesulfonate against the target kinase.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Target kinase and its specific substrate

-

ATP

-

Test inhibitor

-

Assay plates (e.g., 384-well white plates)

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a serial dilution of the inhibitor in assay buffer.

-

In the assay plate, add the kinase, its substrate, and ATP.

-

Add the inhibitor dilutions to the wells.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase/luciferin.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

| Assay Type | Principle | Typical Output |

| ADP-Glo™ | Luminescence-based detection of ADP produced by the kinase reaction. | IC₅₀ |

| LanthaScreen™ | TR-FRET based assay measuring either substrate phosphorylation or inhibitor binding.[29] | IC₅₀ or Kd |

Protocol 5: Kinome Profiling for Selectivity Assessment

A critical aspect of kinase inhibitor development is ensuring selectivity for the target kinase over other kinases in the human kinome. Off-target inhibition can lead to toxicity and other undesirable side effects. Kinome profiling services offer broad screening against a panel of hundreds of kinases.[4][30][31][32][33]

Objective: To assess the selectivity of a lead compound by screening it against a large panel of kinases.

Procedure:

-

Compound Submission:

-

Provide the lead compound to a contract research organization (CRO) that offers kinome profiling services (e.g., Eurofins, Reaction Biology Corp., Carna Biosciences).

-

-

Screening:

-

The CRO will typically perform a binding or activity assay at a single high concentration of the compound (e.g., 1 µM) against their kinase panel.

-

-

Data Analysis:

-

The results are usually presented as percent inhibition for each kinase.

-

Potent off-target hits should be followed up with full IC₅₀ determinations.

-

Conclusion

The use of (5-bromopyridin-3-yl) methanesulfonate as a starting fragment provides a robust and efficient entry point into kinase inhibitor discovery programs. Its privileged pyridine core, coupled with strategically placed vectors for synthetic elaboration, makes it an ideal building block for generating novel, potent, and selective kinase inhibitors. By integrating sensitive biophysical screening techniques, high-resolution structural biology, and robust biochemical and cellular assays, researchers can effectively leverage this fragment to accelerate the development of next-generation targeted therapeutics.

References

- Fragment-based approaches to the discovery of kinase inhibitors. PubMed.

- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

- Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- KinomePro. Pamgene.

- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

- Kinome Profiling Service. MtoZ Biolabs.

- Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. Sartorius.

- KinomeView Profiling. Cell Signaling Technology.

- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

- Kinase Panel Profiling I. Pharmaron CRO Services.

- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.

- Revealing kinase inhibitor mechanisms: ITC leads the way. Malvern Panalytical.

- SPR-based fragment screening: advantages and applic

- Kinase Activity Assay.

- Fragment-Based Design of Kinase Inhibitors: A Practical Guide.

- Kinase Activity Assays.

- Biochemical Kinase Assays. Thermo Fisher Scientific - US.

- Fragment-based design of kinase inhibitors: a practical guide. PubMed.

- Fragment screening by SPR and advanced application to GPCRs.

- A Comparative Guide to Isothermal Titration Calorimetry for Determining the Binding Affinity of TG-003. Benchchem.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT.

- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.

- Fragment-based lead discovery using X-ray crystallography. PubMed.

- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.

- Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment.

- X-ray Crystallography. CRELUX.

- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.

- Drug Discovery with Protein X-ray Crystallography. Taiwan Photon Source.

Sources

- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase Activity Assays [promega.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]